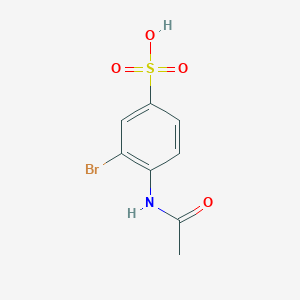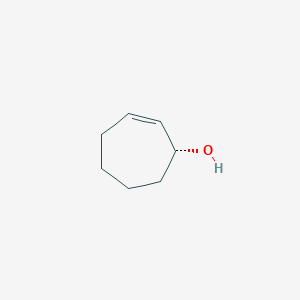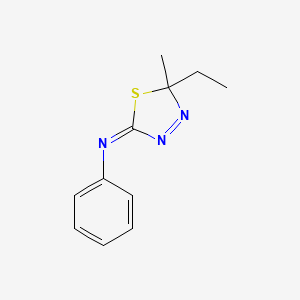
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a benzenamine group attached to a thiadiazole ring, which is further substituted with ethyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with Benzenamine: The final step involves coupling the thiadiazole ring with benzenamine through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazolines.
Substitution: Formation of various substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The presence of the benzenamine group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N-(5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-5-methyl-1,3,4-oxadiazol-2(5H)-ylidene)-
Uniqueness
The unique combination of ethyl and methyl groups on the thiadiazole ring in Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications.
Propiedades
Número CAS |
80269-70-1 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
5-ethyl-5-methyl-N-phenyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)14-13-10(15-11)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
VXFYAXVSAOARQL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=NC(=NC2=CC=CC=C2)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


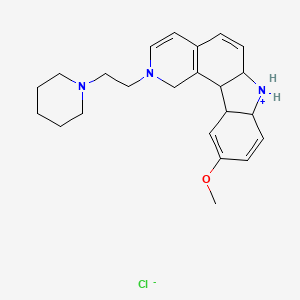

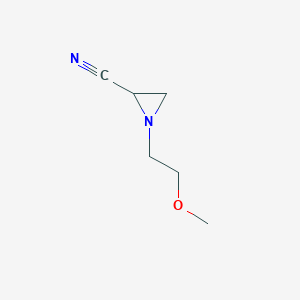
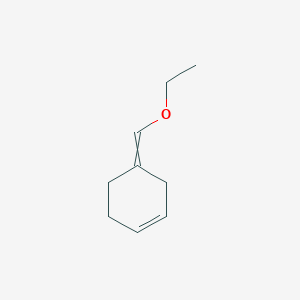
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)


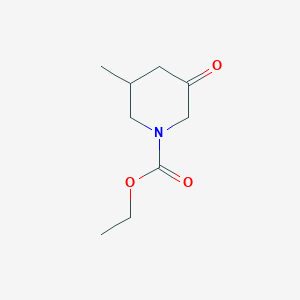

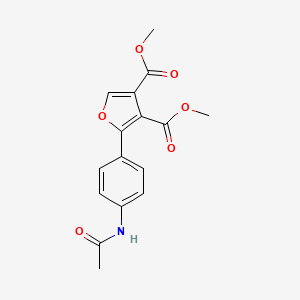

![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
